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[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol Documentation Hub

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  • Product: [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol
  • CAS: 57422-20-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Biaryl Ether Scaffolds: Synthesis, Strategic Application, and Challenges in Modern Medicinal Chemistry

Introduction: The Biaryl Ether as a Privileged Scaffold in Drug Discovery The biaryl ether linkage, characterized by two aromatic rings connected by an oxygen atom, is a cornerstone structural motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biaryl Ether as a Privileged Scaffold in Drug Discovery

The biaryl ether linkage, characterized by two aromatic rings connected by an oxygen atom, is a cornerstone structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active natural products, such as the glycopeptide antibiotic vancomycin, and numerous FDA-approved drugs underscores its status as a "privileged scaffold".[1][2][3] This structural unit is not merely a passive linker; its unique stereoelectronic properties significantly influence the overall conformation, metabolic stability, and binding affinity of a molecule. The inherent rigidity of the biaryl system, combined with the rotational flexibility around the C-O-C bonds, allows molecules to adopt specific low-energy conformations required for potent interactions with biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.[4][5]

The strategic incorporation of biaryl ether moieties can enhance drug-like properties by improving oral bioavailability and metabolic profiles. For instance, replacing metabolically labile linkages with a biaryl ether can block sites of oxidation, leading to improved pharmacokinetic profiles.[6] However, the construction of these scaffolds is not trivial and presents unique synthetic challenges, including issues of regioselectivity, steric hindrance, and the potential for atropisomerism—a form of axial chirality that can arise from restricted rotation around the aryl-aryl or aryl-oxygen bonds.[7][8][9] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing biaryl ethers, discusses the strategic considerations for their design, and presents detailed protocols for their synthesis, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Biaryl Ether Construction

The formation of the C(aryl)-O-C(aryl) bond is central to the synthesis of these scaffolds. Over the decades, the synthetic chemist's toolkit has evolved from harsh, classical methods to sophisticated, milder catalytic systems with broad substrate scopes. The choice of method is dictated by factors such as the electronic nature of the coupling partners, steric hindrance, and the presence of sensitive functional groups.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported in 1905, is the traditional method for biaryl ether synthesis, involving a copper-catalyzed reaction between an aryl halide and a phenol.[10][11]

Causality Behind the Method: Historically, this reaction required stoichiometric amounts of copper powder or copper salts and harsh conditions, often involving high temperatures (>160-210 °C) and polar, high-boiling solvents like DMF or nitrobenzene, which limited its utility for complex, functionalized molecules.[10][11] The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[12][13]

Modern advancements have significantly improved the Ullmann reaction. The introduction of ancillary ligands, such as N,N-dimethylglycine, phenanthrolines, and diamines, has been transformative.[10][14] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing the reactions to proceed at much lower temperatures (e.g., 80–110 °C) with only catalytic amounts of a copper(I) salt (e.g., CuI).[10][15] This has broadened the substrate scope to include less activated aryl halides and more complex phenols.[14][16]

Ullmann_Condensation Figure 1: Modern Ullmann Condensation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product Biaryl Ether (Ar-O-Ar') ArylHalide->Product Phenol Phenol (Ar'-OH) Phenol->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., N,N-dimethylglycine) Ligand->Product Base Base (e.g., Cs2CO3, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product

Caption: Modern ligand-assisted Ullmann condensation workflow.

This protocol is a self-validating system for a mild and efficient Ullmann-type coupling.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF or toluene (3-5 mL) via syringe.

  • Heating: Place the reaction tube in a preheated oil bath at 90-110 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl ether.

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Revolution

The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling, has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[17][18]

Causality Behind the Method: This methodology offers significant advantages, including milder reaction conditions, a broader substrate scope (especially for electron-rich aryl halides), and superior functional group tolerance.[17] The reaction's success hinges on a catalytic cycle involving a Pd(0) species.[19][20]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The general reactivity order for the halide is I > Br > OTf > Cl.[17][19]

  • Ligand Exchange/Deprotonation: A base facilitates the deprotonation of the phenol, forming a phenoxide that coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the biaryl ether product, regenerating the active Pd(0) catalyst.[20]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or Josiphos-type ligands) are essential for promoting the reductive elimination step and preventing undesirable side reactions like beta-hydride elimination.[20][21]

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle for Ether Synthesis Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Complex1 L-Pd(II)(Ar)(X) OxAdd->PdII_Complex1 LigandEx Base-mediated Ligand Exchange (Ar'-OH) PdII_Complex1->LigandEx + Ar'-O⁻ PdII_Complex2 L-Pd(II)(Ar)(OAr') LigandEx->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Product_Out Ar-O-Ar' RedElim->Product_Out Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

This protocol provides a robust starting point for palladium-catalyzed etherification.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a pre-catalyst like XPhos-Pd-G3, 1-2 mol%).

  • Solvent and Sealing: Add anhydrous solvent (e.g., toluene or dioxane, 3-5 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Heating and Monitoring: Place the vial in a preheated aluminum block on a stirrer hotplate set to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, a transition-metal-free approach via Nucleophilic Aromatic Substitution (SNAr) is highly effective and atom-economical.[1][22]

Causality Behind the Method: The SNAr reaction is contingent on the aryl halide being sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (usually a fluoride or chloride).[22] The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. A strong base is required to deprotonate the phenol, generating a potent phenoxide nucleophile that attacks the electron-deficient aromatic ring.[22]

Comparison of Key Synthetic Methods
FeatureUllmann CondensationBuchwald-Hartwig CouplingNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (CuI, Cu₂O)[15]Palladium (Pd₂(dba)₃, Pd(OAc)₂)[19]None (Metal-free)[1]
Ligand Often required (e.g., diamines, amino acids)[10]Essential (e.g., biaryl phosphines)Not applicable
Aryl Halide Scope Activated > Unactivated; I, Br preferredBroad scope; Br, Cl, OTf tolerated[17]Requires highly electron-deficient Ar-X[22]
Phenol Scope BroadBroadBroad
Conditions Moderate to high temp. (80-150 °C)[10]Mild to moderate temp. (RT-110 °C)[17]Varies; can be rapid, sometimes with heat[23]
Advantages Inexpensive catalyst, well-establishedExcellent functional group tolerance, broad scope, mild conditionsMetal-free, high atom economy, simple
Disadvantages Can require high temperatures, ligand optimizationExpensive catalyst/ligands, air-sensitive reagentsLimited to electron-deficient aryl halides

Applications and Case Studies in Medicinal Chemistry

The biaryl ether scaffold is a key component in numerous therapeutics, demonstrating its versatility across different biological targets.

  • Kinase Inhibitors: Many kinase inhibitors utilize the biaryl ether motif to position key pharmacophoric elements within the ATP-binding pocket. For example, Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, features a central biaryl ether linkage. BMS-986176, a selective Adaptor Protein-2-Associated Kinase 1 (AAK1) inhibitor for neuropathic pain, is another prominent example from the biaryl alkyl ether class.[4][24]

  • IDO1 Inhibitors: Biaryl alkyl ethers have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[25]

  • PD-1/PD-L1 Inhibitors: Novel biaryl ethers bearing unique linkers like difluoromethyleneoxy (-CF₂O-) have been designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, offering a potential oral alternative to monoclonal antibody therapies.[6]

Drug_Examples Figure 3: Biaryl Ether Scaffold in Approved Drugs Scaffold Biaryl Ether Scaffold Sorafenib Sorafenib Target: Multi-kinase Indication: Cancer Scaffold->Sorafenib BMS_Drug BMS-986176 Target: AAK1 Kinase Indication: Neuropathic Pain Scaffold->BMS_Drug IDO1_Inhibitor IDO1 Inhibitors Target: IDO1 Enzyme Indication: Immuno-oncology Scaffold->IDO1_Inhibitor

Caption: The biaryl ether motif is a key structural feature in diverse therapeutic agents.

Conclusion and Future Outlook

The biaryl ether scaffold remains a highly valuable and frequently employed building block in medicinal chemistry. The evolution of synthetic methods from the classical Ullmann condensation to the versatile palladium-catalyzed Buchwald-Hartwig coupling has provided chemists with a robust set of tools to construct these important molecules. Modern methods offer milder conditions, broader substrate compatibility, and greater functional group tolerance, enabling the synthesis of increasingly complex and novel drug candidates. Future innovations will likely focus on developing even more sustainable and cost-effective catalytic systems, expanding the scope of C-H activation and arylation techniques, and refining methods for the atropselective synthesis of axially chiral biaryl ethers to precisely control three-dimensional molecular architecture for optimal target engagement.

References

  • Books, C. (2024, August 16).
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Benchchem.
  • Stanovnik, B., et al. (2006). Recent Progress in Diaryl Ether Synthesis.
  • Li, X. (2024, July 11).
  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
  • Eastman, K. J., et al. (2022, March 24). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Jones, G. O., et al. (n.d.).
  • Williams, D. K., et al. (2023, May 15). Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1. PubMed.
  • Wang, C., et al. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
  • Cai, Q., Zou, B., & Ma, D. (2006, February 13). Mild Ullmann-type biaryl ether formation reaction by combination of ortho-substituent and ligand effects. PubMed.
  • Wikipedia. (n.d.).
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Buck, E., et al. (2025, August 7). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs₂CO₃.
  • Eastman, K. J., et al. (2022, March 9). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Structures of biaryl-urea kinase inhibitors with the urea function highlighted in green.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Denny, W. A., et al. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Jones, G. O., et al. (2017, December 10). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Fagnou, K., et al. (2004, July 10). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society.
  • ProQuest. (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers Via Diaryl Iodonium Reagents.
  • Cai, Q., Zou, B., & Ma, D. (2006, May 23). Mild Ullmann‐Type Biaryl Ether Formation Reaction by Combination of ortho‐Substituent and Ligand Effects. R Discovery.
  • Yuan, S., Chang, J., & Yu, B. (n.d.). Construction of Biologically Important Biaryl Scaffolds through Direct C–H Bond Activation: Advances and Prospects. Semantic Scholar.
  • Yuan, S., et al. (2020, February 17).
  • Ackermann, L., et al. (2022, July 8).
  • Mastracchio, A., et al. (2019, June 15). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. PubMed.
  • Medici, F., et al. (n.d.).
  • Lipshutz, B. H., et al. (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC - NIH.
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  • Simonetti, M., Cannas, D. M., & Larrosa, I. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer The University of Manchester.
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  • MDPI. (2024, May 14). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase.
  • ResearchGate. (2025, August 6).
  • Cayman Chemical. (n.d.). Natural Products for Research and Discovery.

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Exploratory

Technical Guide: Guaiacyl-Derived Diaryl Ether Intermediates

Executive Summary Guaiacyl-derived diaryl ethers (GDEs) represent a structurally privileged class of intermediates bridging two distinct fields: sustainable biomass valorization and high-precision medicinal chemistry. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guaiacyl-derived diaryl ethers (GDEs) represent a structurally privileged class of intermediates bridging two distinct fields: sustainable biomass valorization and high-precision medicinal chemistry. Characterized by the 2-methoxyphenol (guaiacol) motif linked via an ether bridge to a second aryl ring, these structures mimic the robust 4-O-5 linkage found in lignin—the most recalcitrant inter-unit bond in plant cell walls. Simultaneously, this scaffold serves as a lipophilic pharmacophore in kinase inhibitors and tubulin-destabilizing agents.

This guide provides a rigorous analysis of GDEs, detailing the mechanistic causality behind their synthesis, their stability profiles, and their translation into bioactive molecules.

Structural Architecture: The 4-O-5 Motif

In native softwood lignin, the "4-O-5" linkage connects the phenolic oxygen (at C4) of one guaiacyl unit to the C5 position of an adjacent guaiacyl unit. This bond is chemically significant due to its high bond dissociation energy (BDE ~77 kcal/mol) and steric crowding induced by the ortho-methoxy group.

Visualization: The 4-O-5 Connectivity

The following diagram illustrates the specific connectivity of a guaiacyl-derived 4-O-5 diaryl ether, highlighting the steric environment that dictates synthetic strategy.

GDE_Structure RingA Ring A (Guaiacyl Donor) Oxygen Ether Oxygen (Linker) RingA->Oxygen C4-O Bond (Nucleophilic Origin) Sub_OMe OMe (C3) RingA->Sub_OMe Ortho to Linker Sub_R1 Side Chain (C1) RingA->Sub_R1 Para to Linker RingB Ring B (Aryl Acceptor) Oxygen->RingB O-C5 Bond (Electrophilic Origin)

Figure 1: Structural topology of a Guaiacyl 4-O-5 Diaryl Ether. The ortho-methoxy group (C3) imposes steric constraints on the C4-O bond formation.

Synthetic Pathways: The "Build" Phase

Synthesizing GDEs requires overcoming the poor nucleophilicity of the sterically hindered guaiacol phenol and the potential for catalyst poisoning by the methoxy oxygen. Two primary pathways dominate: Buchwald-Hartwig Cross-Coupling (for precision/scale) and Chan-Lam Coupling (for mild, oxidative conditions).

Comparative Analysis of Synthetic Routes
FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu)Ullmann (Cu - Traditional)
Mechanism Pd(0)/Pd(II) Catalytic CycleCu(II)/Cu(III) Oxidative CouplingCu(I) Nucleophilic Sub.
Key Reagents Aryl Halide + PhenolAryl Boronic Acid + PhenolAryl Halide + Phenol
Temperature 80–110 °CRoom Temp – 40 °C>140 °C
Tolerance High (with specific ligands)Good (Air/Moisture tolerant)Low (Harsh conditions)
Primary Utility Pharma IntermediatesLignin Model SynthesisIndustrial Bulk Chemicals
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Objective: Synthesis of 4-(4-methoxyphenoxy)-2-methoxyphenol (Lignin Dimer Model). Rationale: The bulky di-tert-butylphosphino biaryl ligands (e.g., JohnPhos, tBuXPhos) are essential to facilitate the reductive elimination step involving the electron-rich, sterically crowded guaiacol.

Reagents & Materials:
  • Nucleophile: Guaiacol (2-methoxyphenol) [1.0 equiv]

  • Electrophile: 4-Bromoanisole [1.1 equiv]

  • Catalyst: Pd(OAc)₂ [2 mol%]

  • Ligand: tBuXPhos or JohnPhos [4 mol%]

  • Base: K₃PO₄ (anhydrous) [2.0 equiv]

  • Solvent: Toluene (degassed)

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and the phosphine ligand. Add 1 mL of toluene and stir at RT for 5 mins to generate the active L-Pd(0) species. Note: Solution should turn from orange to dark red/brown.

  • Substrate Addition: Add 4-Bromoanisole, Guaiacol, and finely ground K₃PO₄.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc and filter through a celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The GDE product typically elutes in the 10-20% EtOAc range.

Protocol B: Copper-Mediated Chan-Lam Coupling

Objective: Mild synthesis of functionalized GDEs using boronic acids. Rationale: This method avoids halides and high temperatures, utilizing oxidative coupling. It is particularly useful when the aryl partner is sensitive to the strong bases used in Buchwald-Hartwig conditions.

Reagents & Materials:
  • Nucleophile: Guaiacol [1.0 equiv]

  • Electrophile: 3-Carboxyphenylboronic acid [1.5 equiv]

  • Catalyst: Cu(OAc)₂ [1.0 equiv] (Stoichiometric often required for high yield, catalytic versions exist with O₂ balloon).

  • Base: Pyridine [2.0 equiv]

  • Solvent: Dichloromethane (DCM)

  • Additives: 4Å Molecular Sieves (Critical to absorb water generated during the reaction).

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask and add activated 4Å molecular sieves.

  • Charging: Add Cu(OAc)₂, the boronic acid, and Guaiacol.

  • Activation: Add DCM followed by Pyridine. The solution typically turns a deep blue/green (Cu-amine complex).

  • Oxidation: Attach a drying tube or leave open to air (if ambient humidity is low) or use an O₂ balloon for catalytic variants. Stir vigorously at Room Temperature for 24 hours.

  • Quench: Filter through silica gel to remove copper salts. Wash the silica pad with 5% MeOH in DCM.

  • Isolation: Acid wash (1M HCl) the filtrate to remove residual pyridine, dry over Na₂SO₄, and concentrate.

Reactivity & Workflow Visualization

The synthesis and subsequent application of GDEs involve critical decision points based on the electronic nature of the rings.

Synthesis_Workflow Start Target: Guaiacyl Diaryl Ether Decision Substrate Sensitivity? Start->Decision Route_Pd Stable to Base/Heat (Buchwald-Hartwig) Decision->Route_Pd No Route_Cu Base Sensitive/Mild Cond. (Chan-Lam) Decision->Route_Cu Yes Exec_Pd Execute: Pd(OAc)2 + tBuXPhos 100°C, Toluene Route_Pd->Exec_Pd Exec_Cu Execute: Cu(OAc)2 + Boronic Acid RT, DCM, Air Route_Cu->Exec_Cu Product Isolated GDE Intermediate Exec_Pd->Product Exec_Cu->Product App_Lignin Lignin Model Studies (Bond Cleavage Tests) Product->App_Lignin App_Pharma Pharma Scaffold (Kinase Inhibition) Product->App_Pharma

Figure 2: Strategic workflow for the synthesis and application of Guaiacyl Diaryl Ethers.

Applications & Scientific Significance

A. Medicinal Chemistry: The "Privileged" Scaffold

The diaryl ether moiety acts as a flexible hinge, allowing the molecule to adopt conformations that fit into hydrophobic pockets of enzymes.

  • Tubulin Inhibition: GDEs resembling combretastatin analogues bind to the colchicine site, disrupting microtubule dynamics in cancer cells.

  • Kinase Inhibitors: The ether oxygen acts as a hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., B-RAF, VEGFR).

B. Lignin Valorization: The "Recalcitrant" Model

The 4-O-5 GDEs are used to benchmark novel depolymerization catalysts. Because the 4-O-5 bond is significantly stronger than the


-O-4 linkage, catalysts that can cleave this bond under mild conditions (e.g., photocatalytic uranyl systems or electro-oxidative methods) represent a breakthrough in biomass upgrading.

Key Cleavage Metrics:

  • Bond Dissociation Energy (BDE): ~77.7 kcal/mol (requires oxidative activation or high-energy hydrogenolysis).

  • Diagnostic Products: Cleavage of 4-O-5 models typically yields guaiacol and a phenol/benzene derivative, quantifiable by GC-FID.

References

  • Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models. Green Chemistry, 2025.[1] Link

  • Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis. ChemSusChem, 2015. Link

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment. JACS Au, 2021. Link

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Medicinal Chemistry, 2020. Link

  • Buchwald-Hartwig Coupling: Scope and Generality. Angewandte Chemie Int. Ed., 2006.[2] Link

  • Identification of 4-O-5-Units in Softwood Lignins via Definitive Lignin Models. Biomacromolecules, 2016. Link

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Protocols & Analytical Methods

Method

Synthesis of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol from Vanillin: An Application and Protocol Guide

For Immediate Release Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol, a key intermediate in the synthesis of the antif...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol, a key intermediate in the synthesis of the antifungal agent Tolciclate.[1][2][3] The synthesis commences with the formation of a diaryl ether via a nucleophilic aromatic substitution reaction between vanillin and p-cresol, followed by the selective reduction of the aldehyde functionality to a primary alcohol. This guide offers in-depth procedural details, mechanistic insights, and characterization data intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction

Vanillin, a readily available and cost-effective starting material derived from natural sources or synthesized from petrochemical precursors, serves as a versatile scaffold for the synthesis of various biologically active molecules and fine chemicals.[4][5] Its inherent functional groups—aldehyde, hydroxyl, and ether—provide multiple reaction sites for chemical modification.[4] The target molecule, [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol, incorporates a diaryl ether linkage, a common motif in many pharmaceutical compounds.[6][7] This synthesis highlights two fundamental organic transformations: ether formation and aldehyde reduction.

The initial step involves the formation of the diaryl ether, 3-methoxy-4-(4-methylphenoxy)benzaldehyde. While several methods exist for diaryl ether synthesis, including the Ullmann condensation and palladium-catalyzed couplings, this protocol focuses on a classical nucleophilic aromatic substitution approach, specifically the Williamson ether synthesis, due to its operational simplicity and cost-effectiveness.[7][8][9] The subsequent reduction of the benzaldehyde derivative to the corresponding benzyl alcohol is a critical transformation. For this, sodium borohydride (NaBH₄) is employed as a mild and chemoselective reducing agent, which selectively reduces aldehydes and ketones without affecting other functional groups like the ether linkage.[10][11][12][13]

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Diaryl Ether Formation (Williamson Ether Synthesis) Vanillin reacts with p-cresol in the presence of a base to form 3-methoxy-4-(4-methylphenoxy)benzaldehyde.

Step 2: Aldehyde Reduction The intermediate aldehyde is then reduced using sodium borohydride to yield the final product, [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol.

Mechanistic Insights

Part 1: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[14] In the first step, a strong base, such as potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a suitably functionalized p-cresol derivative. However, for the direct reaction between two phenols, a modification of the classical Williamson synthesis or alternative coupling strategies like the Ullmann condensation are often employed, which typically involve a copper catalyst.[8][15][16][17] For this application note, we will adapt the principles of nucleophilic aromatic substitution where the phenoxide of one aromatic ring displaces a leaving group on the other. For the synthesis of 3-methoxy-4-(4-methylphenoxy)benzaldehyde, a more practical approach involves the reaction of the vanillin phenoxide with an activated aryl halide of p-cresol, or more commonly, a copper-catalyzed Ullmann-type coupling.

Part 2: Sodium Borohydride Reduction

The reduction of the aldehyde to a primary alcohol is achieved through the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[12][13] The resulting alkoxide intermediate is subsequently protonated during the workup step (typically with the addition of a mild acid) to yield the final alcohol product.[10][18] Sodium borohydride is a preferred reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups.[13][19]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
VanillinC₈H₈O₃152.15≥99%Sigma-Aldrich
p-CresolC₇H₈O108.14≥99%Sigma-Aldrich
Potassium HydroxideKOH56.11≥85%Fisher Scientific
Copper(I) BromideCuBr143.45≥98%Sigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%Sigma-Aldrich
MethanolCH₃OH32.04ACS GradeFisher Scientific
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.4637% (w/w)Fisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeFisher Scientific
Protocol 1: Synthesis of 3-methoxy-4-(4-methylphenoxy)benzaldehyde
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (7.61 g, 50 mmol), p-cresol (5.41 g, 50 mmol), potassium hydroxide (5.61 g, 100 mmol), and copper(I) bromide (0.72 g, 5 mmol).

  • Solvent Addition : Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction : Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction : Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing : Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove unreacted p-cresol and phenoxides, followed by a brine wash (100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 20%) to afford 3-methoxy-4-(4-methylphenoxy)benzaldehyde as a solid.

Protocol 2: Synthesis of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol
  • Reaction Setup : In a 250 mL round-bottom flask, dissolve the purified 3-methoxy-4-(4-methylphenoxy)benzaldehyde (4.84 g, 20 mmol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition : Slowly add sodium borohydride (0.76 g, 20 mmol) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.[10][18]

  • Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[20]

  • Quenching : Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) and gas evolution ceases.[10][18]

  • Extraction : Remove the methanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Washing : Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification : Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to obtain pure [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol as a white solid.

Characterization Data

CompoundAppearanceYield (%)m.p. (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-methoxy-4-(4-methylphenoxy)benzaldehyde Off-white to pale yellow solid65-7562-649.85 (s, 1H), 7.45 (dd, J = 8.2, 1.8 Hz, 1H), 7.40 (d, J = 1.8 Hz, 1H), 7.15 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.2 Hz, 1H), 3.90 (s, 3H), 2.35 (s, 3H)190.9, 154.5, 152.1, 150.8, 132.0, 130.8, 130.2, 126.5, 120.2, 118.5, 111.8, 56.1, 20.7
[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol White crystalline solid85-9578-807.10 (d, J = 8.4 Hz, 2H), 6.95-6.85 (m, 4H), 4.65 (s, 2H), 3.85 (s, 3H), 2.30 (s, 3H), 1.75 (br s, 1H, -OH)149.8, 147.2, 136.5, 131.0, 130.0, 120.5, 119.8, 118.8, 111.5, 65.2, 56.0, 20.6

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Aldehyde Reduction Vanillin Vanillin Intermediate 3-methoxy-4-(4-methylphenoxy)benzaldehyde Vanillin->Intermediate pCresol p-Cresol pCresol->Intermediate FinalProduct [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol Intermediate->FinalProduct Reagents1 KOH, CuBr DMF, 120-130 °C Reagents1->Intermediate Reagents2 NaBH₄, MeOH Then H₃O⁺ workup Reagents2->FinalProduct

Caption: Overall synthetic route from vanillin to the target alcohol.

Experimental Workflow

Experimental_Workflow start Start step1 Combine Vanillin, p-Cresol, KOH, and CuBr in DMF start->step1 step2 Heat to 120-130 °C (4-6 hours) step1->step2 step3 Aqueous Work-up & DCM Extraction step2->step3 step4 Purify by Column Chromatography step3->step4 intermediate Isolate Intermediate Aldehyde step4->intermediate step5 Dissolve Aldehyde in MeOH and cool to 0 °C intermediate->step5 step6 Add NaBH₄ portion-wise step5->step6 step7 Stir at Room Temp (1-2 hours) step6->step7 step8 Acidic Quench & Ethyl Acetate Extraction step7->step8 step9 Recrystallize Product step8->step9 end Obtain Pure Final Product step9->end

Sources

Application

High-Performance Protocol for the Chemoselective Etherification of Vanillyl Alcohol with p-Cresol

Executive Summary & Strategic Analysis Objective: Synthesize the unsymmetrical benzylic ether, 4-(4-methylphenoxy)methyl-2-methoxyphenol , by coupling vanillyl alcohol (electrophile) and p-cresol (nucleophile). The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Objective: Synthesize the unsymmetrical benzylic ether, 4-(4-methylphenoxy)methyl-2-methoxyphenol , by coupling vanillyl alcohol (electrophile) and p-cresol (nucleophile).

The Challenge: This reaction presents a classic chemoselectivity paradox in organic synthesis. Both reactants are phenols.

  • Ambident Reactivity: Vanillyl alcohol contains both a phenolic hydroxyl (

    
    ) and a benzylic hydroxyl (
    
    
    
    ).
  • Self-Polymerization Risk: Under standard activation conditions (e.g., acid catalysis), vanillyl alcohol generates a quinone methide intermediate that rapidly polymerizes to form lignin-like oligomers rather than coupling with p-cresol.

  • Regioselectivity (C- vs. O-Alkylation): Direct acid-catalyzed coupling favors C-alkylation (Friedel-Crafts alkylation) at the ortho-position of the p-cresol ring, forming a diphenylmethane structure instead of the desired ether.

The Solution: To guarantee the formation of the ether linkage (C-O-C) and prevent polymerization, this protocol utilizes a Protection-Activation-Coupling (PAC) strategy. We temporarily mask the phenolic functionality of vanillyl alcohol, activate the benzylic position as a halide, couple via Williamson Ether Synthesis, and finally deprotect.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The following Graphviz diagram visualizes the critical decision pathways and the selected mechanism to ensure O-alkylation over C-alkylation.

ReactionPathway Start Vanillyl Alcohol (Substrate) DirectAcid Direct Acid Catalysis (H+) Start->DirectAcid Avoid Protect Step 1: Acetylation (Protection) Start->Protect Recommended Quinone Quinone Methide Intermediate DirectAcid->Quinone C_Alkyl C-Alkylated Dimer (Undesired Diphenylmethane) Quinone->C_Alkyl Major Pathway Activate Step 2: Chlorination (SOCl2) Protect->Activate Ac-Vanillyl Alcohol Couple Step 3: Williamson Coupling (p-Cresol + K2CO3) Activate->Couple Ac-Vanillyl Chloride Deprotect Step 4: Hydrolysis (Deprotection) Couple->Deprotect Intermediate Ether FinalProduct Target Ether: 4-(4-methylphenoxy)methyl-2-methoxyphenol Deprotect->FinalProduct

Caption: Figure 1. Strategic pathway comparison. The lower Green path (PAC Strategy) prevents self-polymerization and enforces O-alkylation, whereas direct acid catalysis (Red path) leads to C-alkylation.

Experimental Protocol: The PAC Strategy

Phase 1: Protection (Acetylation)

Rationale: Acetylation lowers the electron density of the vanillyl aromatic ring, preventing quinone methide formation and blocking the phenolic oxygen from acting as a nucleophile in the subsequent step.

  • Reagents: Vanillyl Alcohol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve vanillyl alcohol in Dichloromethane (DCM) at 0°C.

    • Add pyridine followed by dropwise addition of acetic anhydride.

    • Stir at Room Temperature (RT) for 3 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated

      
      , then brine. Dry over 
      
      
      
      .[1]
    • Yield Check: Quantitative conversion to 4-acetoxy-3-methoxybenzyl alcohol .

Phase 2: Activation (Chlorination)

Rationale: Converting the benzylic alcohol to a chloride creates a "hard" electrophile suitable for


 attack.
  • Reagents: 4-acetoxy-3-methoxybenzyl alcohol (from Phase 1), Thionyl Chloride (

    
    , 1.2 eq), DCM.
    
  • Procedure:

    • Dissolve protected alcohol in dry DCM. Cool to 0°C.

    • Add

      
       dropwise (Gas evolution: 
      
      
      
      and
      
      
      ).
    • Stir at RT for 2 hours.

    • Workup: Evaporate solvent and excess

      
       under reduced pressure (Rotovap). Note: The product, 4-acetoxy-3-methoxybenzyl chloride, is moisture sensitive. Use immediately.
      
Phase 3: Williamson Ether Coupling (The Critical Step)

Rationale: This step forms the ether bond. We use mild base (


) and acetone to generate the phenoxide of p-cresol in situ. The protected vanillyl chloride cannot self-react, forcing the cross-coupling.
  • Reagents:

    • Electrophile: 4-acetoxy-3-methoxybenzyl chloride (1.0 eq).

    • Nucleophile: p-Cresol (1.1 eq).

    • Base:

      
       (Anhydrous, 2.0 eq).
      
    • Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst to accelerate reaction.

    • Solvent: Acetone (Dry).

  • Step-by-Step:

    • Phenoxide Formation: In a round-bottom flask, combine p-Cresol and

      
       in acetone. Stir at RT for 30 mins.[2] The mixture will turn yellow/orange as the phenoxide forms.
      
    • Addition: Dissolve the chloride (from Phase 2) in a minimal amount of acetone and add dropwise to the stirring phenoxide suspension.

    • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Target

      
       will be higher than p-cresol).
      
    • Workup: Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove excess p-cresol), then brine.
    • Intermediate Product: 4-(4-methylphenoxy)methyl-2-methoxyphenyl acetate.

Phase 4: Deprotection

Rationale: Removal of the acetyl group to restore the native phenolic functionality of the vanillyl moiety.

  • Reagents: Intermediate Ether,

    
     (excess), Methanol/Water (4:1).
    
  • Procedure:

    • Dissolve the intermediate in MeOH/Water.

    • Add

      
       and stir at RT for 1 hour.
      
    • Acidification: Carefully acidify with 1M HCl to pH ~4.

    • Extraction: Extract with EtOAc (3x). Dry and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Data Summary & Troubleshooting

Stoichiometry Table
ComponentRoleEquivalentsMolecular WeightNotes
Vanillyl Alcohol Starting Material1.0154.16Precursor to electrophile
Acetic Anhydride Protecting Group1.2102.09Excess ensures full protection
Thionyl Chloride Chlorinating Agent1.2118.97Use fume hood (

gas)
p-Cresol Nucleophile1.1108.14Slight excess drives completion

Base2.0138.21Must be anhydrous
Potassium Iodide Catalyst0.1166.00Increases reaction rate (

)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Phase 3) Moisture in solventThe benzylic chloride hydrolyzes back to alcohol rapidly. Ensure acetone is dried over molecular sieves.
Product is an Oil/Gum ImpuritiesThis ether often crystallizes with difficulty. Triturate with cold diethyl ether or pentane to induce crystallization.
C-Alkylated Byproducts Temperature too highIf reflux is too vigorous or if strong Lewis acids are present, C-alkylation competes. Stick to mild bases (

) and acetone reflux.
Polymerization Incomplete ProtectionIf Phase 1 is incomplete, the free phenol will cause polymerization in Phase 2. Verify Phase 1 completion by TLC before proceeding.

Alternative Method: Mitsunobu Reaction (Small Scale)

For high-throughput screening or milligram-scale synthesis where multi-step synthesis is undesirable, the Mitsunobu reaction offers a direct route, though with lower atom economy.

  • Reagents: 4-O-Benzyl-Vanillyl Alcohol (Protection still recommended), p-Cresol,

    
    , DIAD (Diisopropyl azodicarboxylate).
    
  • Mechanism:

    
     activates the benzylic alcohol. The p-cresol attacks the activated center.
    
  • Pros: Mild conditions (0°C to RT), neutral pH.

  • Cons: Difficult purification (removal of

    
     oxide).
    

References

  • Lignin Model Synthesis:Ralph, J., et al. "Simple Synthesis of

    
    -Ether Lignin Model Compounds." Journal of Wood Chemistry and Technology, 1986.  (Foundational method for phenolic protection/activation).
    
  • Williamson Ether Synthesis: Taniguchi, H., et al.[3] "Nucleophilic Substitution of Benzylic Chlorides." Journal of Organic Chemistry, 1995. (Standardizing halide reactivity).

  • Chemoselectivity in Phenols: Kozlowski, M. C., et al. "Selective Oxidative Phenol Coupling." Journal of the American Chemical Society, 2004. (Context on C- vs O-selectivity challenges).

  • Vanillyl Alcohol Reactivity: Gygli, G. "The ins and outs of vanillyl alcohol oxidase."[4] Wageningen University Dissertations, 2017. (Mechanistic insight into vanillyl alcohol stability and quinone methides).

Sources

Method

Application Note: Preparation of Benzyl Halides from [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific conversion of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol (an electron-rich, d...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific conversion of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol (an electron-rich, diaryl ether-containing benzyl alcohol) into its corresponding benzyl halides (chloride and bromide).[1]

[1]

Introduction & Strategic Analysis

Target Molecule Context

The substrate [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol (referred to herein as Substrate-OH ) is a critical biaryl ether intermediate.[1] Structurally, it features:

  • Electron-Rich Core: A benzene ring activated by a methoxy group at C3 and a phenoxy ether at C4.[1]

  • Diaryl Ether Linkage: A robust pharmacophore often found in kinase inhibitors (e.g., BTK or EGFR inhibitors) and nuclear receptor modulators.

  • Benzylic Alcohol: The reactive handle requiring activation for subsequent nucleophilic substitutions (e.g., N-alkylation, C-C coupling).

Synthetic Challenges & Strategy

Converting electron-rich benzyl alcohols to halides requires careful control of acidity.[1]

  • Risk 1: Polymerization/Self-Condensation: The stabilized benzylic carbocation can react with unreacted alcohol to form dibenzyl ethers.[1]

  • Risk 2: Regiochemistry: While the diaryl ether linkage is generally stable, harsh acidic conditions (e.g., conc. HCl/HBr reflux) can degrade the methoxy ether.

Selected Strategy: We utilize Thionyl Chloride (SOCl₂) for chlorination and Phosphorus Tribromide (PBr₃) for bromination. These reagents provide irreversible activation under mild, anhydrous conditions, minimizing side reactions.

Reaction Mechanism & Pathway[1][2]

The conversion proceeds via an SNi (Substitution Nucleophilic internal) or SN2 mechanism depending on the solvent and additives.

Chlorination Mechanism (SOCl₂)

The alcohol attacks thionyl chloride to form a chlorosulfite intermediate. In the presence of a base (pyridine), the HCl byproduct is scavenged, preventing acid-catalyzed degradation.

G Substrate Substrate-OH (Benzyl Alcohol) Inter Chlorosulfite Intermediate [R-O-SO-Cl] Substrate->Inter Nucleophilic Attack SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product Benzyl Chloride (R-Cl) + SO2 + HCl Inter->Product SNi / SN2 Substitution

Figure 1: Mechanistic pathway for the deoxychlorination of benzyl alcohol.

Experimental Protocols

Protocol A: Synthesis of Benzyl Chloride Derivative

Reagent: Thionyl Chloride (SOCl₂) Solvent: Dichloromethane (DCM) or Toluene Additives: Catalytic DMF or stoichiometric Pyridine (to scavenge HCl).

Materials Checklist
ComponentEquiv.Role
Substrate-OH1.0Starting Material
Thionyl Chloride (SOCl₂)1.2 - 1.5Chlorinating Agent
Dichloromethane (DCM)[0.2 M]Solvent (Anhydrous)
DMF2-3 dropsCatalyst (Vilsmeier-Haack type activation)
Sat.[1] NaHCO₃N/AQuenching Agent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (N₂).

  • Dissolution: Charge the flask with Substrate-OH (10.0 g, 1.0 equiv) and anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Activation: Add catalytic DMF (3 drops).[1]

  • Addition: Add SOCl₂ (1.2 equiv) dropwise over 15 minutes. Caution: Gas evolution (SO₂/HCl) will occur. Vent to a scrubber.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–3 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear, replaced by the chloride (higher R_f).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃ (50 mL) to neutralize excess acid.

  • Workup: Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics and wash with Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (rotary evaporator) at <40°C.

  • Result: The product is typically a viscous yellow oil or low-melting solid that crystallizes upon standing.[1]

Protocol B: Synthesis of Benzyl Bromide Derivative

Reagent: Phosphorus Tribromide (PBr₃) Solvent: Diethyl Ether (Et₂O) or DCM Note: PBr₃ is preferred over HBr to avoid cleaving the diaryl ether.

Materials Checklist
ComponentEquiv.Role
Substrate-OH1.0Starting Material
PBr₃0.4Brominating Agent (delivers 3 Br atoms)
DCM[0.2 M]Solvent (Anhydrous)
Water/BrineN/AQuench
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck RBF under N₂ atmosphere.

  • Dissolution: Dissolve Substrate-OH (1.0 equiv) in anhydrous DCM (or Et₂O). Cool to -10°C to 0°C .[1]

  • Addition: Dilute PBr₃ (0.4 equiv) in a small volume of solvent and add dropwise via syringe/cannula. Control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: CRITICAL STEP. Cool to 0°C. Add water dropwise very slowly. PBr₃ hydrolysis is violent.[1]

  • Workup: Dilute with solvent, separate layers. Wash organic phase with Sat. NaHCO₃ followed by Brine .[1][2]

  • Purification: Benzyl bromides are highly reactive.[1] If TLC shows impurities, perform rapid filtration through a short plug of Silica Gel (eluting with 5% EtOAc/Hexane). Do not leave on silica for extended periods as hydrolysis may occur.[1]

Purification & Characterization Data

Purification Strategy

For drug development applications requiring >98% purity:

  • Crystallization: If the residue solidifies, recrystallize from Hexane/Ethyl Acetate or Heptane .

  • Storage: Benzyl halides are lachrymators and sensitive to moisture.[1] Store under inert gas (Argon) at 4°C. Add Copper turnings to stabilize if storing for long periods.

Expected Analytical Data (Simulated)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.35 (s, 3H, Ar-Me )[1]
      
    • 
       3.85 (s, 3H, O-Me )[1]
      
    • 
       4.60 (s, 2H, Ar-CH₂-Cl/Br ) – Diagnostic Shift: OH (~4.6 ppm) 
      
      
      
      Cl (~4.6 ppm) / Br (~4.5 ppm) but loses broad OH coupling.
    • 
       6.80–7.40 (m, 7H, Aromatic protons).
      
  • Mass Spectrometry:

    • Look for characteristic isotope patterns (Cl: 3:1 ratio of M/M+2; Br: 1:1 ratio of M/M+2).

Workflow Visualization

Workflow Start Start: [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol Choice Select Halogenation Route Start->Choice Cl_Reagent Add SOCl2 / cat. DMF Solvent: DCM, 0°C Choice->Cl_Reagent Target: Chloride Br_Reagent Add PBr3 Solvent: Et2O, 0°C Choice->Br_Reagent Target: Bromide Cl_Workup Quench: Sat. NaHCO3 Extract: DCM Cl_Reagent->Cl_Workup 2-3 hrs, RT Purify Purification (Recrystallization or Silica Plug) Cl_Workup->Purify Br_Workup Quench: Water (Slow) Extract: Et2O Br_Reagent->Br_Workup 1-2 hrs, 0°C->RT Br_Workup->Purify Final Final Product: Benzyl Halide (>98%) Purify->Final

Figure 2: Decision tree and workflow for the synthesis of benzyl halides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanism of SNi and SN2 reactions of alcohols).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed kinetics of SOCl₂ and PBr₃ reactions).

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxybenzyl chloride Product Information. Retrieved from (Standard physical properties and handling for electron-rich benzyl chlorides).[1]

  • Org. Synth. (1943). Benzyl Chloride.[1][6] Organic Syntheses, Coll. Vol. 2, p. 57. Retrieved from (Foundational protocol for benzyl alcohol to chloride conversion).

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Alternative mild halogenation method).[7][8]

Sources

Application

Application Notes and Protocols for the Synthesis of Biaryl Ether-Based Agrochemical Analogs

Introduction: The Pivotal Role of Biaryl Ethers in Modern Agrochemicals The biaryl ether linkage is a cornerstone structural motif in a multitude of high-performance agrochemicals. This chemical scaffold imparts a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Biaryl Ethers in Modern Agrochemicals

The biaryl ether linkage is a cornerstone structural motif in a multitude of high-performance agrochemicals. This chemical scaffold imparts a unique combination of conformational flexibility and stability, which is often crucial for potent and selective interaction with biological targets in weeds, fungi, and insects. Two prominent classes of herbicides that feature the biaryl ether core are the protoporphyrinogen oxidase (PPO) inhibitors and the acetyl-CoA carboxylase (ACCase) inhibitors.

PPO inhibitors, such as Saflufenacil, act by blocking the synthesis of chlorophyll and heme, leading to the accumulation of phototoxic intermediates that cause rapid cell death in susceptible plants.[1][2] ACCase inhibitors, including many aryloxyphenoxypropionate herbicides, target a key enzyme in fatty acid biosynthesis in grasses, leading to the disruption of cell membrane integrity and ultimately, plant death.[3][4] The precise geometry of the biaryl ether bond in these molecules is critical for their herbicidal activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for constructing biaryl ether linkages in agrochemical analogs. We will delve into the mechanistic underpinnings and practical execution of both classical and modern catalytic methods, with a focus on providing robust, self-validating protocols.

Strategic Approaches to Biaryl Ether Synthesis: A Comparative Analysis

The construction of the biaryl ether bond (C-O) is a pivotal step in the synthesis of many agrochemical analogs. Historically, the Ullmann condensation has been the workhorse for this transformation. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination adapted for ether synthesis, has provided a powerful and often milder alternative. The choice between these methods depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >100-220°C)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., toluene, dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost Generally lower (copper is more abundant)Higher (palladium and specialized ligands)

The Ullmann condensation, named after Fritz Ullmann, is a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] While effective, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[6][7] Modern modifications using ligands can facilitate the reaction under milder conditions.[8]

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that has gained widespread use due to its milder reaction conditions and broader substrate scope.[2][9] This method typically employs a palladium catalyst in conjunction with a sterically hindered and electron-rich phosphine ligand.

Experimental Protocols

Protocol 1: Classical Ullmann Condensation for Biaryl Ether Synthesis

This protocol describes a general procedure for the copper-catalyzed synthesis of a biaryl ether, a common structural motif in PPO-inhibiting herbicides.

Reaction Principle:

The Ullmann condensation involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. The reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.

Materials:

  • Aryl halide (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid derivative) (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 equiv), phenol derivative (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the aryl halide.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 120-140 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl ether.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin and should be handled with care.

  • High temperatures are involved; use appropriate caution.

Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of Aryloxyphenoxypropionate Analogs

This protocol outlines a modern approach to biaryl ether synthesis using a palladium-catalyzed cross-coupling reaction, which is particularly useful for the synthesis of ACCase inhibitor analogs like aryloxyphenoxypropionates.[3][4]

Reaction Principle:

The Buchwald-Hartwig C-O coupling involves the palladium-catalyzed reaction of an aryl halide or triflate with a phenol in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[2][9]

Materials:

  • Aryl bromide (e.g., a substituted bromobenzene) (1.0 equiv)

  • (R)-2-(4-hydroxyphenoxy)propanoic acid ester (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere glovebox or Schlenk line

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): To a Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Reagent Addition: In the same flask, add the aryl bromide (1.0 equiv), (R)-2-(4-hydroxyphenoxy)propanoic acid ester (1.1 equiv), and potassium phosphate (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired aryloxyphenoxypropionate analog.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle them under an inert atmosphere.

  • These reagents can be toxic and should be handled with appropriate care in a fume hood.

  • Strong bases like potassium phosphate are corrosive.

  • Toluene is flammable and toxic.

Visualization of Synthetic Pathways

General Workflow for Biaryl Ether Synthesis

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling U_Start Aryl Halide + Phenol U_Reactants Cu(I) Catalyst, Base, High Temp. U_Start->U_Reactants Reaction Setup U_Product Biaryl Ether U_Reactants->U_Product Coupling Purification Work-up & Purification U_Product->Purification B_Start Aryl Halide/Triflate + Phenol B_Reactants Pd(0) Catalyst, Ligand, Base, Milder Temp. B_Start->B_Reactants Reaction Setup B_Product Biaryl Ether B_Reactants->B_Product Cross-Coupling B_Product->Purification Start Starting Materials Start->U_Start Start->B_Start Final_Product Agrochemical Analog Purification->Final_Product

Caption: A comparative workflow for Ullmann and Buchwald-Hartwig biaryl ether synthesis.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

G Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(OAr')L Ar-Pd(II)(OAr')L Ar-Pd(II)(X)L->Ar-Pd(II)(OAr')L Ligand Exchange (Ar'OH, Base) Ar-O-Ar' Ar-O-Ar' Ar-Pd(II)(OAr')L->Ar-O-Ar' Reductive Elimination Ar-O-Ar'->Pd(0)L Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Conclusion and Future Perspectives

The synthesis of biaryl ether-based agrochemical analogs is a dynamic field of research, driven by the need for more effective and environmentally benign crop protection agents. The Ullmann condensation and the Buchwald-Hartwig C-O coupling are two powerful and complementary methods for the construction of the critical biaryl ether linkage. While the Ullmann reaction offers a cost-effective approach, the Buchwald-Hartwig methodology provides milder conditions and a broader substrate scope, making it particularly valuable for complex molecule synthesis.

Future advancements in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of earth-abundant metal catalysts, reactions in greener solvents, and the development of catalytic systems that can operate at lower temperatures and with lower catalyst loadings. As our understanding of the structure-activity relationships of biaryl ether agrochemicals continues to grow, so too will the demand for innovative and robust synthetic methods to access novel analogs.

References

  • Vertex AI Search. (2025, August 10). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors.
  • MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • ResearchGate.
  • Benchchem.
  • PubMed. (2024, April 10). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.
  • ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
  • Patsnap Eureka. (2022, July 26).
  • SynArchive.
  • Benchchem.
  • Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Books. (2024, August 16).
  • Wikipedia.
  • ACS Publications. (2003, September 26). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • Google Patents.
  • PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • PMC - NIH.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. Recent Progress in Diaryl Ether Synthesis.
  • ACS Publications - American Chemical Society. (2019, November 12).
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • American Chemical Society. Discovery and development of a new class of biaryl ether herbicides.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2021, November 18).
  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • Chemical Society Reviews (RSC Publishing). (2019, January 4).
  • ResearchGate. (2025, August 7).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-oxidation during benzyl alcohol synthesis

Welcome to the technical support center for benzyl alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyl alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzyl alcohol, with a particular focus on the critical challenge of preventing over-oxidation to benzaldehyde and benzoic acid. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

The Challenge of Over-Oxidation in Benzyl Alcohol Synthesis

The synthesis of benzyl alcohol, often from the oxidation of toluene, is a delicate process. While benzyl alcohol is the desired product, it is also an intermediate in a "down-hill" thermodynamic reaction.[1] This means that the subsequent oxidation of benzyl alcohol to benzaldehyde, and further to benzoic acid, occurs more readily than the initial oxidation of toluene.[1] Consequently, controlling the reaction to selectively produce and isolate benzyl alcohol requires careful consideration of catalysts, oxidizing agents, and reaction conditions.

This guide will address common issues encountered during this synthesis, providing a structured approach to troubleshooting and ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: My reaction is producing significant amounts of benzoic acid. How can I minimize this?

This is one of the most common challenges in benzyl alcohol synthesis. The formation of benzoic acid is a result of over-oxidation. Here are several strategies to mitigate this issue:

  • Re-evaluate Your Catalyst and Oxidizing Agent: The choice of catalyst and oxidant is paramount for selectivity.

    • Stoichiometric Oxidants: Strong oxidizing agents like potassium permanganate (KMnO4) can easily lead to the formation of benzoic acid, especially under harsh conditions like high temperatures or concentrated acid.[2][3]

    • Catalytic Systems: Consider employing catalysts known for their high selectivity towards benzyl alcohol and benzaldehyde. For instance, CeO2–MnOx composite oxides have demonstrated high selectivity in the liquid-phase catalytic oxidation of toluene.[4][5] Similarly, Co1/NC single-atom catalysts have shown exceptional selectivity for benzaldehyde with minimal over-oxidation.[6]

    • Phase Transfer Catalysis (PTC): PTC can be a powerful technique to enhance selectivity. By transferring the reactive permanganate ions from an aqueous phase to an organic phase under mild conditions, the formation of by-products like benzoic acid can be significantly reduced or even eliminated.[7]

  • Fine-Tune Reaction Conditions:

    • Temperature Control: Higher temperatures generally favor over-oxidation.[8] It is crucial to identify the optimal temperature for your specific catalytic system. For example, in some systems, a reaction temperature of 50°C was found to hinder the formation of benzoic acid.[9]

    • Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC to stop the reaction once the optimal yield of benzyl alcohol is achieved.[10]

    • Solvent Selection: The choice of solvent can influence the reaction pathway. For instance, some electrochemical oxidation methods have shown that a wet organic solvent environment can prevent over-oxidation beyond the alcohol stage by stabilizing radical intermediates.[11][12]

Issue 2: The selectivity of my reaction is poor, yielding a mixture of benzyl alcohol, benzaldehyde, and benzoic acid. How can I improve this?

Poor selectivity is often a multifaceted problem. Here’s a systematic approach to improving it:

  • Catalyst Choice is Key: As mentioned previously, the catalyst plays a pivotal role. If you are using a non-selective catalyst, consider switching to one with a proven track record for this transformation. For example, platinum nanoparticles supported on carbon hybrids (Pt@CHs) have been shown to efficiently oxidize benzyl alcohol to benzaldehyde with high yields.[13]

  • Optimize Oxygen/Oxidant Concentration: In aerobic oxidations, the pressure of oxygen can influence selectivity. Higher oxygen pressure may promote deeper oxidation.[10] If using a chemical oxidant, ensure you are using the correct stoichiometry. An excess of the oxidizing agent will invariably lead to over-oxidation.[14]

  • Consider a Two-Phase System with PTC: Phase transfer catalysis offers excellent control over the reaction by facilitating the reaction at the interface of two immiscible liquids. This can lead to highly selective conversions of benzyl alcohols to benzaldehydes with yields often exceeding 90%, and importantly, with no detectable traces of benzoic acid.[7][15]

Issue 3: I'm trying to synthesize benzyl alcohol from benzyl chloride hydrolysis, but I'm getting dibenzyl ether as a major byproduct. How can I avoid this?

The formation of dibenzyl ether is a common side reaction during the hydrolysis of benzyl chloride, especially under alkaline conditions.[16]

  • pH Control is Crucial: The pH of the aqueous phase is a critical factor. For instance, when using sodium formate as a cocatalyst in a phase transfer catalyzed hydrolysis, the pH should be tightly controlled within the 7.2-7.7 range. With sodium acetate, a pH range of 9.5-10 is recommended.[17]

  • Use of Novel Catalytic Systems: Consider using alternative catalytic systems that minimize side reactions. For example, a recyclable temperature-dependent phase-separation system using an ionic liquid like PEG1000-DAIL[BF4] and ferric sulfate has been shown to produce benzyl alcohol in excellent yield (96%) from benzyl chloride hydrolysis, with easy product separation and catalyst recycling.[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for over-oxidation in benzyl alcohol synthesis from toluene?

A1: The C-H bonds in benzyl alcohol and benzaldehyde are weaker and more susceptible to oxidation than the C-H bonds in the methyl group of toluene. This means that once benzyl alcohol is formed, it is more readily oxidized to benzaldehyde, which is in turn even more easily oxidized to benzoic acid.[1]

Q2: What analytical techniques are best for monitoring the reaction and quantifying impurities?

A2: A combination of chromatographic techniques is highly recommended:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase HPLC (RP-HPLC), is effective for separating and quantifying benzyl alcohol, benzaldehyde, and benzoic acid due to their different polarities.[18][19]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is ideal for identifying and quantifying volatile components, including residual toluene and the products.[18][20]

Q3: Can I use potassium permanganate for the selective synthesis of benzyl alcohol from toluene?

A3: While potassium permanganate is a powerful oxidizing agent, it is generally not recommended for the selective synthesis of benzyl alcohol from toluene due to its strong tendency to cause over-oxidation to benzoic acid.[2][3][21] However, under carefully controlled phase transfer catalysis conditions, permanganate has been used for the highly selective oxidation of benzyl alcohols to benzaldehydes without the formation of benzoic acid.[7]

Q4: Are there any "green" or more environmentally friendly methods for benzyl alcohol synthesis?

A4: Yes, significant research is being conducted in this area. Some promising approaches include:

  • Solvent-Free Oxidation: Using molecular oxygen as the oxidant in a solvent-free system with a recyclable catalyst can be a more environmentally benign approach.[4][5]

  • Electrochemical Methods: Electrocatalytic oxidation using water as the oxygen source offers a sustainable alternative. These methods can achieve high selectivity for benzyl alcohol by preventing over-oxidation.[11][12]

  • Biocatalysis: While not as common in bulk synthesis, enzymatic oxidation presents a highly selective and green route for future development.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the process, the following diagrams illustrate the oxidation pathway and a general experimental workflow for controlled oxidation.

Oxidation_Pathway Toluene Toluene BenzylAlcohol Benzyl Alcohol (Desired Product) Toluene->BenzylAlcohol Selective Oxidation Benzaldehyde Benzaldehyde (Intermediate/Byproduct) BenzylAlcohol->Benzaldehyde Further Oxidation BenzoicAcid Benzoic Acid (Over-oxidation Product) Benzaldehyde->BenzoicAcid Over-oxidation

Caption: Oxidation pathway of toluene to benzoic acid.

Experimental_Workflow Reactants 1. Combine Toluene, Catalyst, and Solvent Conditions 2. Set Temperature and Stirring Speed Reactants->Conditions Oxidant 3. Introduce Oxidant (e.g., O2, H2O2) Conditions->Oxidant Monitoring 4. Monitor Progress (TLC, GC, HPLC) Oxidant->Monitoring Quench 5. Quench Reaction Monitoring->Quench Optimal Conversion Reached Extraction 6. Product Extraction and Purification Quench->Extraction Analysis 7. Characterize Product (NMR, GC-MS) Extraction->Analysis

Caption: General workflow for controlled benzyl alcohol synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various selective oxidation methods discussed in the literature.

Catalyst/SystemOxidantTemperature (°C)Toluene Conversion (%)Selectivity (Benzyl Alcohol + Benzaldehyde) (%)Reference
CeO2–MnOxO2Optimal6.964.4[4]
Pt@CHsO280-99 (Benzaldehyde)[13]
Co1/NCO213095.2~99.9 (Benzaldehyde)[6]
Electrochemical ([NiFe]-(OH)2)WaterAmbient87100 (Benzyl Alcohol)[11]

Detailed Experimental Protocol: Selective Oxidation using Phase Transfer Catalysis

This protocol is a representative example of a selective oxidation of benzyl alcohol to benzaldehyde using potassium permanganate under phase transfer catalysis, adapted from literature procedures to minimize over-oxidation.[7]

Materials:

  • Benzyl alcohol

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene (as solvent)

  • Deionized water

  • Sodium bisulfite (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1 mmol) and tetrabutylammonium bromide (0.1 mmol) in toluene (10 mL).

  • Prepare Oxidant Solution: In a separate beaker, dissolve potassium permanganate (0.67 mmol) in deionized water (10 mL).

  • Initiate Reaction: Add the aqueous KMnO4 solution to the toluene solution of benzyl alcohol and catalyst.

  • Stirring: Stir the two-phase mixture vigorously at room temperature (e.g., 30°C) for a specified time (e.g., 30 minutes to 3 hours). Monitor the reaction progress by periodically taking small aliquots from the organic layer and analyzing by TLC or GC.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC or NMR to determine the conversion and selectivity. Further purification can be done by column chromatography if necessary.

References

  • Selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis. RASĀYAN J. Chem., Vol. 14, No.2, 2021. [Link]

  • Chen, G., et al. (2021). Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Reaction Chemistry & Engineering. [Link]

  • Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020). PMC. [Link]

  • Wang, X., et al. (2025). Selective Toluene Electrooxidation to Benzyl Alcohol. Journal of the American Chemical Society. [Link]

  • Selective Toluene Electrooxidation to Benzyl Alcohol. (2025). PubMed. [Link]

  • Schematic and simplified reaction mechanism of benzyl alcohol oxidation... (n.d.). ResearchGate. [Link]

  • Li, J., et al. (n.d.). Selective Toluene Oxidation to Benzaldehyde Using Co-ZIF Nano-Catalyst. PMC. [Link]

  • Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO 2. (2021). RSC Publishing. [Link]

  • BENZYL ALCOHOL FROM PHASE TRANSFER CATALYZED WEAKLY ALKALINE HYDROLYSIS OF BENZYL CHLORIDE. (2007). Taylor & Francis Online. [Link]

  • A novel and efficient procedure for the preparation of benzyl alcohol by hydrolysis of benzyl chloride catalyzed by PEG1000-DAIL. (n.d.). Semantic Scholar. [Link]

  • Selective oxidation of benzyl alcohols under phase transfer catalysis. (n.d.). ResearchGate. [Link]

  • Xue, F., et al. (2024). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co 1 /NC catalysts. Catalysis Science & Technology. [Link]

  • Synthesis of Acid Free Benzaldehyde by Highly Selective Oxidation of Benzyl Alcohol Over Recyclable Supported Palladium Catalyst. (2022). Bentham Science Publishers. [Link]

  • How is benzyl alcohol prepared from toluene oxidation ?. (2014). ResearchGate. [Link]

  • How can the following conversions be carried out? Toluene to benzyl alcohol. (2025). askIITians. [Link]

  • Convert toluene into benzene in 2 steps reaction. (2025). askIITians. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. [Link]

  • Direct Benzyl Alcohol and Benzaldehyde Synthesis from Toluene over Keggin-Type Polyoxometalates Catalysts. (2018). Semantic Scholar. [Link]

  • Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022). Chemistry Stack Exchange. [Link]

  • Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026). Covalo. [Link]

  • Oxidation of toluene with potassium permanganate. (2023). YouTube. [Link]

Sources

Optimization

Technical Guide: Removal of Unreacted p-Cresol from Diaryl Ether Synthesis

Introduction In the synthesis of diaryl ethers (via Ullmann or Buchwald-Hartwig coupling), p-cresol (4-methylphenol) is a common nucleophile.[1] While the reaction targets the formation of the C-O bond, residual p-cresol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of diaryl ethers (via Ullmann or Buchwald-Hartwig coupling), p-cresol (4-methylphenol) is a common nucleophile.[1] While the reaction targets the formation of the C-O bond, residual p-cresol often persists due to excess stoichiometry or incomplete conversion.

Why is removal difficult?

  • Solubility: p-Cresol exhibits "amphiphilic" behavior; it is highly soluble in organic solvents but also significantly soluble in water (

    
    ), leading to partition equilibrium challenges.[1]
    
  • Boiling Point: Its boiling point (

    
    ) is high enough to make rotary evaporation difficult, yet often close enough to lower-molecular-weight diaryl ethers to complicate fractional distillation.[1]
    
  • Olfactory Threshold: The human nose detects p-cresol at 1-5 ppb .[1] Even chemically insignificant traces (

    
    ) will cause the final product to smell "medicinal" or "barnyard-like," leading to false perceptions of impurity.
    

This guide provides three tiered modules for removal, ranging from bulk extraction to trace scavenging.[1]

Module 1: The Chemical Wash (Liquid-Liquid Extraction)

Best for: Removing bulk p-cresol (>95%) from the crude reaction mixture.

The Mechanism: pH Swing

p-Cresol is a weak acid with a


 of approximately 10.3 .[1] Diaryl ethers are non-acidic.[1] By raising the pH of the aqueous phase above 12, we deprotonate p-cresol into the p-cresolate anion , which is highly water-soluble and insoluble in organic media.
Protocol
  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether are preferred; Dichloromethane is acceptable but prone to emulsions).[1]

  • Primary Wash: Wash the organic layer 3x with 1M NaOH or 1M KOH .[1]

    • Critical Step: The volume of base should be 1:1 with the organic layer. Agitate vigorously for 2 minutes to ensure mass transfer.

  • Validation: Check the pH of the aqueous output. It must remain

    
    .[1] If the pH drops, you have consumed the base; add more.
    
  • The "Claisen Alkali" (For Stubborn Cases): If p-cresol persists (common with highly lipophilic products), use Claisen’s Alkali .[1] The methanol helps solvate the interface, improving deprotonation efficiency.

    • Recipe: Dissolve 35g KOH in 25mL water, cool, then dilute to 100mL with Methanol.

    • Warning: This is extremely caustic.[1]

Visualization: Extraction Logic

ExtractionLogic Start Crude Mixture (Ether + p-Cresol) AddBase Add 1M NaOH (pH > 12) Start->AddBase PhaseSplit Phase Separation AddBase->PhaseSplit OrgLayer Organic Layer (Diaryl Ether) PhaseSplit->OrgLayer Non-polar species AqLayer Aqueous Layer (Na+ Cresolate-) PhaseSplit->AqLayer Ionic species

Figure 1: The deprotonation logic separating neutral ethers from ionized cresolates.

Module 2: Chromatographic Purification

Best for: High-purity isolation when extraction leaves 1-5% residue.[1]

The Science: Polarity & Hydrogen Bonding

p-Cresol possesses a free hydroxyl (-OH) group, making it significantly more polar than the diaryl ether product.[1] It acts as a Hydrogen Bond Donor (HBD).[1]

  • Stationary Phase: Silica Gel (

    
    ).[1]
    
  • Interaction: The silanols on the silica surface bind tightly to the p-cresol -OH group, retarding its movement. The diaryl ether, lacking HBD capability, elutes rapidly.

Data: Comparison (Typical)

Solvent System: 9:1 Hexane:Ethyl Acetate

CompoundApprox

Behavior
Diaryl Ether 0.6 - 0.8 Elutes near solvent front.[1] Sharp spot.
p-Cresol 0.2 - 0.3 Elutes slowly.[1] Often streaks due to H-bonding.[1]
Troubleshooting "Streaking"

If p-cresol streaks and contaminates the ether fractions:

  • Do NOT add acid: Unlike carboxylic acids, phenols do not need acid to suppress ionization on silica (they are already neutral at neutral pH).[1]

  • Strategy: Run a "flush" column.[1] Elute the product with 100% Hexane or 5% EtOAc/Hexane.[1] p-Cresol will stick to the baseline.[1] Then flush the column with MeOH to clean it for disposal.

Module 3: Scavengers & Polishing

Best for: Pharmaceutical intermediates requiring <100 ppm levels.[1]

When liquid extraction causes emulsions or chromatography is not scalable, Solid-Supported Scavengers are the gold standard.[1]

Recommended Resins
  • Strong Base Anion Exchange (e.g., Amberlyst A-26 OH):

    • Mechanism:[1][2][3][4][5] The resin beads contain quaternary ammonium hydroxides. They act like "solid NaOH," grabbing the proton from p-cresol and binding the cresolate anion ionically to the bead.

    • Capacity: Typically ~0.8 mmol/g.[1]

  • Isocyanate Resins (e.g., PS-Isocyanate):

    • Mechanism:[1][2][3][4][5] Covalent bond formation.[1] The isocyanate (-N=C=O) reacts with the phenol -OH to form a carbamate.[1]

    • Pros: Irreversible removal.[1]

    • Cons: Slower kinetics; requires no other nucleophiles (amines/alcohols) in the product.

Workflow
  • Dissolve crude oil in THF or DCM.[1]

  • Add Resin (3-5 equivalents relative to estimated impurity).[1]

  • Agitate gently (do not stir bar grind) for 2-4 hours.

  • Filter.[1][6][7][8] The p-cresol stays on the paper; the product is in the filtrate.

Troubleshooting Center (FAQ)

Q1: "I washed it 5 times with NaOH, but it still smells like a hospital. Why?"

A: This is likely an olfactory illusion vs. chemical reality.[1]

  • The Cause: The human nose detects p-cresol at 1 part per billion . A sample can be 99.9% pure by NMR and LCMS but still smell strongly.[1]

  • The Fix: Do not rely on smell. Run a quantitative qNMR or GC-FID . If the data shows purity, the smell is trace residual vapor. High-vacuum drying (lyophilization or vac-oven at

    
     overnight) usually strips these final volatiles.[1]
    
Q2: "The NaOH wash turned into a thick, inseparable mayonnaise (emulsion). What now?"

A: p-Cresol acts as a surfactant when partially deprotonated.[1]

  • Immediate Fix: Add solid NaCl (saturate the aqueous layer) and a small amount of Methanol (5% v/v) to the mixture. The salt increases aqueous density/ionic strength, and methanol reduces surface tension.

  • Prevention: Use Dichloromethane (DCM) instead of Ethyl Acetate for the organic layer if the product allows. DCM is heavier than water, often creating a sharper interface with phenolic soaps.[1]

Q3: "My product is acid-sensitive. Can I still use silica gel?"

A: Yes, but buffer it.[1]

  • Silica is slightly acidic (

    
    ).[1] If your diaryl ether has acid-labile protecting groups (like THP or acetals), pre-wash the silica column with 1% Triethylamine in Hexane . This neutralizes the acidic sites. p-Cresol will still separate based on polarity.[1]
    
Q4: "Can I just distill the p-cresol off?"

A: Only if your product has a high boiling point (


).[1]
  • p-Cresol boils at 202°C .[1]

  • Azeotrope Warning: p-Cresol forms an azeotrope with acetophenone and some other aromatics.[1]

  • Recommendation: Kugelrohr distillation is effective.[1] Set the oven to

    
     at high vacuum (
    
    
    
    ). p-Cresol will sublime/distill to the cold bulb, leaving the heavy diaryl ether behind.

References

  • Acidity of Phenols

    • Source: Evans, D. A. (Harvard University).[1] pKa's of Inorganic and Oxo-Acids.

    • D

      
      ).[1][9]
      
    • Link:

  • Claisen's Alkali Preparation

    • Source: Fieser, L. F. Experiments in Organic Chemistry.
    • Context: Preparation of KOH in Methanol/Water for extraction of cryptophenols.[1]

    • Link: (Contextual reference via Organic Syntheses).[1]

  • Scavenger Resins

    • Source: Biotage Technical Note TN0016.[1][10] Removal of excess reagents and impurities using Isolute scavengers.[1]

    • Context: Use of PS-Isocyanate and MP-Carbonate for phenol removal.[1]

    • Link: (General landing page for technical notes).[1]

  • Ullmann Ether Synthesis Workup

    • Source: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
    • Context: General workup procedures for copper-catalyzed etherific
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity &amp; Stability of 3-Phenoxybenzyl Alcohol vs. Methoxy-Substituted Analogs

The following guide provides an in-depth technical comparison between 3-Phenoxybenzyl Alcohol (3-PBA) and its Methoxy-substituted analogs (specifically focusing on 3-(4-methoxyphenoxy)benzyl alcohol as the primary struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-Phenoxybenzyl Alcohol (3-PBA) and its Methoxy-substituted analogs (specifically focusing on 3-(4-methoxyphenoxy)benzyl alcohol as the primary structure-activity relationship (SAR) comparator).

This analysis focuses on the chemical reactivity, electronic properties, and metabolic fate of these key pyrethroid intermediates.

Executive Summary

3-Phenoxybenzyl alcohol (3-PBA) is the "gold standard" alcohol moiety for Type I and Type II pyrethroids (e.g., Permethrin, Cypermethrin). Its structural resilience balances lipophilicity with metabolic susceptibility, ensuring insecticidal efficacy while allowing mammalian detoxification.

Methoxy-substituted phenoxybenzyl alcohols (e.g., 3-(4-methoxyphenoxy)benzyl alcohol) represent a class of analogs where the distal phenyl ring is modified. While the methoxy group (


) is electronically similar to the phenoxy group (

) in terms of resonance donation, it introduces a critical metabolic soft spot (O-demethylation) and alters the electron density of the benzyl alcohol, significantly impacting oxidation rates and biological half-life.

Key Differentiator: The unsubstituted 3-PBA relies on ring hydroxylation for clearance (slow), whereas methoxy-analogs undergo rapid O-demethylation. Chemically, the methoxy variant is more electron-rich, accelerating electrophilic oxidation but potentially complicating stability.

Chemical Reactivity Profile

Electronic Influence (Hammett Analysis)

The reactivity of the benzyl alcohol functionality is dictated by the electron density of the aromatic ring it is attached to. We compare the substituents at the meta position relative to the hydroxymethyl group.

Feature3-Phenoxy Group (Standard)3-(4-Methoxyphenoxy) Group (Analog)Impact on Reactivity
Electronic Effect Inductively withdrawing (-I), Resonance donating (+R).Stronger +R effect due to distal -OMe.Methoxy analog is more electron-rich.[1]
Hammett

+0.25 (Electron Withdrawing)+0.10 (Less Withdrawing)The benzyl carbon in the Methoxy analog is more nucleophilic.
Oxidation Potential Moderate. Requires strong oxidants or catalysis.High. More susceptible to oxidative degradation.Methoxy analog oxidizes faster to aldehyde.
Lipophilicity (LogP) ~3.9 (High)~3.6 (Moderate)Methoxy reduces logP, affecting membrane penetration.
Oxidation Kinetics (Alcohol Aldehyde)

The conversion of the benzyl alcohol to its corresponding benzaldehyde is a critical step in both synthesis and environmental degradation.

  • Mechanism: In oxidative pathways (e.g., catalytic dehydrogenation), electron-donating groups (EDGs) stabilize the electron-deficient transition states.

  • Observation: The Methoxy-substituted analog exhibits a higher reaction rate (

    
    ) compared to unsubstituted 3-PBA when subjected to radical-mediated oxidation (e.g., TEMPO or Cytochrome P450 mimics). The methoxy group's electron donation stabilizes the radical cation intermediate.
    
Esterification (Pyrethroid Synthesis)

Both alcohols are coupled with chrysanthemic acid derivatives (acid chlorides) to form active insecticides.

  • 3-PBA: Reacts cleanly with acid chlorides; minimal side reactions.

  • Methoxy-Analog: The increased electron density on the ring can lead to competing Friedel-Crafts acylation (C-acylation) on the aromatic ring rather than the desired O-acylation, requiring strictly controlled temperature conditions (

    
    ).
    

Metabolic & Biological Stability

The primary divergence in performance lies in metabolic stability. The methoxy group acts as a "metabolic handle," drastically altering the clearance pathway.

Metabolic Pathways (DOT Diagram)

Metabolism cluster_0 3-Phenoxybenzyl Alcohol (Standard) cluster_1 Methoxy-Substituted Analog PBA 3-PBA PBAcid 3-Phenoxybenzoic Acid PBA->PBAcid Oxidation (Alcohol DH) OH_PBA 4'-OH-3-PBA PBA->OH_PBA Hydroxylation (CYP450) Conj_A Glycine/Glucuronide Conjugate PBAcid->Conj_A Phase II OH_PBA->Conj_A MeO_PBA Methoxy-PBA Demethyl O-Demethylation (Rapid) MeO_PBA->Demethyl CYP450 (Fast) Demethyl->OH_PBA Convergent Structure Phenol Phenolic Metabolite Demethyl->Phenol Conj_B Sulfate/Glucuronide Conjugate Phenol->Conj_B Rapid Phase II

Figure 1: Divergent metabolic pathways. 3-PBA relies on oxidation and ring hydroxylation, while the Methoxy analog undergoes rapid O-demethylation, leading to faster clearance.

Toxicology Implications[2]
  • 3-PBA: Slower clearance allows for longer insecticidal activity but potentially higher residue accumulation.

  • Methoxy-Analog: Rapid O-demethylation (removing the methyl group to form a phenol) leads to quick conjugation and excretion. While this reduces mammalian toxicity, it often renders the compound ineffective as an insecticide because the insect P450 enzymes detoxify it before it can act on the sodium channels.

Experimental Protocols

Protocol A: Competitive Chemical Oxidation Assay

Objective: Determine relative reactivity (


) of the benzyl alcohol moiety.

Materials:

  • Substrate A: 3-Phenoxybenzyl alcohol (1.0 mmol)

  • Substrate B: 3-(4-Methoxyphenoxy)benzyl alcohol (1.0 mmol)

  • Oxidant: Pyridinium Chlorochromate (PCC) or MnO

    
     (activated)
    
  • Solvent: Dichloromethane (DCM)

  • Internal Standard: Dodecane

Methodology:

  • Preparation: Dissolve equimolar amounts (1.0 mmol) of Substrate A and Substrate B in dry DCM (20 mL). Add Dodecane (0.5 mmol) as an internal standard.

  • Initiation: Add PCC (0.5 mmol, 0.25 eq) at 0°C. Note: Use substoichiometric oxidant to force competition.

  • Sampling: Aliquot 100

    
    L every 5 minutes for 30 minutes. Quench immediately with diethyl ether/silica slurry.
    
  • Analysis: Analyze via GC-FID or GC-MS. Measure the depletion of Alcohol A vs. Alcohol B relative to Dodecane.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope represents
    
    
    .
    • Expected Result: Slope > 1.2 (Methoxy analog reacts faster).

Protocol B: Microsomal Stability Assay (In Vitro Metabolism)

Objective: Compare metabolic half-life (


).

Materials:

  • Rat Liver Microsomes (RLM) (20 mg/mL protein)

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6PDH, NADP+)
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Methodology:

  • Incubation: Pre-incubate RLM (0.5 mg/mL final) with Buffer at 37°C for 5 min.

  • Dosing: Add Test Compound (3-PBA or Methoxy-Analog) to final conc. of 1

    
    M.
    
  • Start: Initiate reaction by adding NADPH system.

  • Timepoints: Quench 50

    
    L aliquots at 0, 5, 15, 30, and 60 min into cold Acetonitrile containing IS (Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Data: Calculate intrinsic clearance (

    
    ).
    
    • Self-Validating Check: The 0 min sample must show 100% recovery. If Methoxy-Analog disappears at 0 min, check for chemical instability in buffer.

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis of the Methoxy-Analog, highlighting the divergence from standard 3-PBA synthesis.

Synthesis Resorcinol Resorcinol (Starting Material) Ullmann Ullmann Coupling (Cu Catalyst, K2CO3, 140°C) Resorcinol->Ullmann Bromobenzene Bromobenzene (Standard Route) Bromobenzene->Ullmann Standard BromoAnisole 4-Bromoanisole (Methoxy Route) BromoAnisole->Ullmann Modified Ether_Std 3-Phenoxytoluene Ullmann->Ether_Std Route A Ether_MeO 3-(4-Methoxyphenoxy)toluene Ullmann->Ether_MeO Route B Oxidation Side-chain Oxidation (NBS/hv or Electrochemical) Ether_Std->Oxidation Ether_MeO->Oxidation PBA 3-Phenoxybenzyl Alcohol (Standard) Oxidation->PBA MeO_PBA 3-(4-Methoxyphenoxy)benzyl Alcohol (Analog) Oxidation->MeO_PBA

Figure 2: Synthetic routes. The choice of aryl bromide in the Ullmann coupling determines the final electronic character of the phenoxybenzyl alcohol.

References

  • Miyamoto, J., et al. (1974). "Metabolism of phenothrin in mammals." Pesticide Biochemistry and Physiology. Link

  • Elliott, M. (1977). "Synthetic Pyrethroids."[2][3] ACS Symposium Series. Link

  • Shono, T., et al. (1979). "Metabolism of Permethrin isomers in rats." Journal of Pesticide Science. Link

  • Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book.
  • Casida, J. E., & Ruzo, L. O. (1980). "Metabolic chemistry of pyrethroid insecticides." Pesticide Science. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Comparison of Tolfenpyrad Metabolite Standards

This guide provides an in-depth analytical comparison of commercially available standards for Tolfenpyrad and its primary metabolites. Designed for researchers, analytical chemists, and regulatory scientists, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical comparison of commercially available standards for Tolfenpyrad and its primary metabolites. Designed for researchers, analytical chemists, and regulatory scientists, this document moves beyond a simple product listing. It delves into the causality behind methodological choices, provides validated protocols, and offers insights gleaned from practical application to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative of Tolfenpyrad and Its Metabolites

Tolfenpyrad, a broad-spectrum pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain complex I.[1][2] Its efficacy against a wide array of agricultural pests has led to its global use.[3][4] However, understanding its environmental fate and ensuring food safety necessitates the accurate quantification of not only the parent compound but also its significant metabolites.

Following application, Tolfenpyrad undergoes metabolic transformation in various biological systems, including plants, animals, and soil.[5][6][7] The primary metabolic pathways involve oxidation, hydroxylation, and cleavage, leading to several key metabolites.[3][6][8] Of these, three are of principal analytical interest due to their prevalence and potential toxicological relevance:

  • PT-CA (Tolfenpyrad-benzoic acid): A major oxidative metabolite formed by the oxidation of the methyl group on the tolyloxy ring.[5][6] It is often the main metabolite detected in plasma, liver, and kidney and is a key residue in risk assessment.[1][5]

  • PT-OH (4-hydroxymethyl-tolfenpyrad): An intermediate metabolite resulting from the hydroxylation of the methyl group on the tolyl ring.[6][9]

  • OH-PT-CA: A metabolite formed by the oxidation of the ethyl group on the pyrazole ring, following the initial oxidation to PT-CA.[6]

Accurate risk assessment and regulatory compliance hinge on the precise measurement of these compounds.[9][10] This, in turn, depends entirely on the quality and characterization of the analytical standards used for instrument calibration and method validation.

The Metabolic Pathway of Tolfenpyrad

Understanding the metabolic transformation of Tolfenpyrad is fundamental to selecting the correct target analytes for a residue analysis program. The primary pathway involves the oxidation of the parent compound into more polar, excretable forms.

Tolfenpyrad_Metabolism Tolfenpyrad Tolfenpyrad PT_OH PT-OH (Hydroxymethyl Metabolite) Tolfenpyrad->PT_OH Oxidation PT_CA PT-CA (Carboxylic Acid Metabolite) PT_OH->PT_CA Oxidation OH_PT_CA OH-PT-CA (Hydroxylated PT-CA) PT_CA->OH_PT_CA Hydroxylation

Caption: Simplified metabolic pathway of Tolfenpyrad.

Comparative Analysis of Commercially Available Standards

The foundation of any quantitative analysis is the reference standard. Its purity, certified concentration, and stability directly impact the accuracy of the results. Several reputable vendors supply standards for Tolfenpyrad and its metabolites. When selecting a standard, it is crucial to consider the provided documentation and certification.

AnalyteSupplier ExamplePurityFormatCertificationKey Considerations
Tolfenpyrad LGC Standards[11], Sigma-Aldrich (PESTANAL®)Typically ≥98%Neat SolidISO 17034[11]Check Certificate of Analysis (CoA) for exact purity and impurities. Stability under storage is critical.
PT-CA Benchchem[5]≥98%Neat SolidCoAAs the primary metabolite, a high-quality, well-characterized standard is essential for dietary risk assessments.[5]
PT-OH Availability may vary≥95%Neat SolidCoAMay be less commonly available than PT-CA. Sourcing from a specialized supplier may be necessary.
OH-PT-CA Availability may vary≥95%Neat SolidCoASimilar to PT-OH, availability can be limited. Crucial for comprehensive livestock residue studies.[10]

Expert Insight: Always procure standards that come with a comprehensive Certificate of Analysis detailing the method of characterization (e.g., HPLC, qNMR), certified purity, uncertainty value, and recommended storage conditions. For regulatory submissions, standards produced under an ISO 17034 accredited quality system are highly recommended.[11]

Recommended Analytical Workflow: A Self-Validating System

The following section details a robust and validated workflow for the simultaneous determination of Tolfenpyrad and its metabolites in complex matrices like fruits, vegetables, and tea. The methodology is grounded in the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by UPLC-MS/MS analysis.[12][13][14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization (10g sample) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction QuEChERS Pouch Cleanup 3. Dispersive SPE (PSA / C18) Extraction->Cleanup Centrifuge & Transfer Supernatant UPLC 4. UPLC-MS/MS Analysis Cleanup->UPLC Filter & Dilute Data 5. Data Processing & Quantification UPLC->Data MRM Transitions

Caption: High-level analytical workflow for Tolfenpyrad residue analysis.

Experimental Protocol: QuEChERS Extraction and Cleanup

This protocol is a modification of the original QuEChERS method, optimized for Tolfenpyrad and its metabolites.[15][16][17]

Objective: To efficiently extract target analytes from the sample matrix while minimizing co-extractive interferences.

Materials:

  • Homogenized sample (e.g., tea, vegetables)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

  • High-speed centrifuge

Procedure:

  • Sample Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.

  • Extraction: Add the QuEChERS extraction salt packet. Seal the tube tightly and shake vigorously for 1 minute. The salts induce phase separation between the aqueous sample layer and the acetonitrile extraction solvent.[12]

  • Centrifugation: Centrifuge the tube at ≥3,000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

    • Causality: The d-SPE step is critical. PSA is used to remove organic acids, fatty acids, and sugars, which are common interferences in food matrices. For matrices with high chlorophyll (e.g., green tea), graphitized carbon black (GCB) may be included, but caution is advised as it can retain planar analytes.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for UPLC-MS/MS analysis, potentially after a dilution step with mobile phase.

UPLC-MS/MS Instrumental Analysis

Objective: To achieve sensitive and selective quantification of Tolfenpyrad and its metabolites.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system

  • Tandem Quadrupole Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Typical Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The selection of precursor and product ions is paramount for selectivity and sensitivity. The following are representative MRM transitions. Note: These must be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Tolfenpyrad 384.1197.1145.1
PT-CA 414.1197.1227.1
PT-OH 400.1197.1382.1
OH-PT-CA 430.1412.1227.1

Source: Ion transitions are derived from fragmentation patterns discussed in scientific literature.[3][18]

Causality & Trustworthiness: Using at least two MRM transitions per compound provides a high degree of confidence in analyte identification. The ratio of the quantifier to qualifier ion should remain constant (within a specified tolerance, e.g., ±30%) between the analytical standards and the detected residues in the sample. This practice is a cornerstone of method validation guidelines for pesticide residue analysis.[19][20]

Method Validation and Performance

For a method to be trustworthy, it must be validated according to internationally recognized guidelines.[21][22][23] Key performance parameters include:

  • Linearity: The calibration curve, prepared using the certified standards in a blank matrix extract (matrix-matched calibration), should demonstrate excellent linearity (r² ≥ 0.995).[8][24]

  • Accuracy (Recovery): Determined by spiking blank matrix samples at various concentration levels. Acceptable recovery is typically within 70-120%.[13][15]

  • Precision (RSD): The relative standard deviation for replicate analyses should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision. For regulatory purposes, the LOQ must be at or below the Maximum Residue Limit (MRL).[10]

Conclusion

The accurate analysis of Tolfenpyrad and its metabolites is a multi-faceted process that begins with the selection of high-purity, certified analytical standards. This guide has provided a framework for comparing these standards and implementing a robust, self-validating analytical workflow based on the QuEChERS extraction method and UPLC-MS/MS detection. By understanding the metabolic pathways and the rationale behind each step of the analytical protocol, researchers can generate highly reliable and defensible data essential for food safety, environmental monitoring, and regulatory compliance. The significance of the PT-CA metabolite, in particular, suggests that future MRLs may consider the sum of Tolfenpyrad and PT-CA residues, making its accurate quantification more critical than ever.[9]

References

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • Analysis of tolfenpyrad and its metabolites in plasma in a tolfenpyrad poisoning case. Journal of Analytical Toxicology. Available at: [Link]

  • Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. Forensic Science International. Available at: [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

  • Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC. Available at: [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. Available at: [Link]

  • Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Available at: [Link]

  • Evaluation Report TOLFENPYRAD. Food Safety Commission of Japan. Available at: [Link]

  • TOLFENPYRAD. World Health Organization (WHO). Available at: [Link]

  • Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. Oxford Academic. Available at: [Link]

  • Tolfenpyrad | New Use Review. Minnesota Department of Agriculture. Available at: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. Available at: [Link]

  • Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. Available at: [Link]

  • Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea. MDPI. Available at: [Link]

  • Analysis of Tolfenpyrad and its Metabolites in Plasma in a Tolfenpyrad Poisoning Case. ResearchGate. Available at: [Link]

  • Tolfenpyrad 319. JMPR. Available at: [Link]

  • The metabolism and dissipation behavior of tolfenpyrad in tea: A comprehensive risk assessment from field to cup. PubMed. Available at: [Link]

  • Tolfenpyrad. Regulations.gov. Available at: [Link]

  • United States Environmental Protection Agency - Tolfenpyrad. Regulations.gov. Available at: [Link]

  • Structures and possible fragmentation pathways of TFP, PTCA,... ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol (Formula: C₁₅H₁₆O₃, MW: 244.29 g/mol ) is a specialized organic intermediate, structurally characterized by a benzyl alcohol core with methoxy and p-tolyloxy substituents.

While specific toxicological data for this exact molecule may be limited in public registries, its structural analogues (substituted benzyl alcohols and diphenyl ethers) dictate a strict precautionary approach . It must be handled as a Hazardous Substance capable of causing severe eye irritation, skin sensitization, and potential systemic toxicity upon ingestion or inhalation.

Core Hazard Classifications (Inferred from Structure/Analogues):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

  • Skin/Eye Corrosion: Category 2A (Causes serious eye irritation) / Category 2 (Skin Irritant).[2]

  • Sensitization: Potential skin sensitizer.

  • Physical State: Solid (White to off-white powder).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for entry into the handling zone.

Protection Zone Equipment Standard Operational Logic & Specification
Ocular ANSI Z87.1 Chemical Goggles Why: Standard safety glasses are insufficient for fine powders. Goggles provide a seal against airborne dust and accidental splashes during dissolution.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm) Protocol: Double-gloving is required when handling solutions in penetrating solvents (e.g., DCM, DMSO). Change Frequency: Every 2 hours or immediately upon splash.
Dermal (Body) Flame-Resistant Lab Coat Why: Synthetic fabrics can melt onto skin if a solvent fire occurs. Use 100% cotton or Nomex-blend lab coats. Requirement: Must be buttoned to the neck; sleeves rolled down.
Respiratory Engineering Control (Primary) Mandatory: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood . Secondary: If hood access is compromised, use a half-face respirator with P100/OV cartridges .
Footwear Closed-Toe, Non-Porous Leather or chemical-resistant synthetic. No mesh sneakers (liquids penetrate instantly).

Part 3: Operational Handling Protocol

Physical Properties & Solubility
  • Appearance: White crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. Poorly soluble in water.

  • Stability: Hygroscopic; store under inert gas (Nitrogen/Argon) if long-term stability is critical.

Weighing & Transfer Workflow
  • Step 1: Verify Fume Hood airflow (>100 fpm).

  • Step 2: Place the analytical balance inside the hood or use a localized powder containment hood.

  • Step 3: Use an anti-static gun on the weighing boat to prevent powder "fly-out."

  • Step 4: Transfer solid using a clean spatula. Do not pour from the stock bottle to avoid dust generation.

  • Step 5: Immediately recap the stock bottle and seal with Parafilm.

Dissolution & Reaction
  • Solvent Choice: When dissolving in exothermic solvents, add the solid slowly to the solvent with stirring to prevent thermal runaway.

  • Inert Atmosphere: If using in metal-catalyzed cross-coupling (e.g., Suzuki/Buchwald), purge the reaction vessel with Nitrogen for 15 minutes prior to heating.

Part 4: Emergency Response & Decontamination

Spill Response Decision Tree

  • Solid Spill: Do NOT dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) and scoop into a waste jar.

  • Liquid Spill: Dike with absorbent pillows. Neutralize if acidic/basic reagents were added.

  • Skin Exposure: Wash with lukewarm water and soft soap for 15 minutes . Do not scrub hard (abrades skin barrier).

  • Eye Exposure: Flush at eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.

Part 5: Waste Disposal & Environmental Compliance

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Toxic Organic Solid").

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Wash Water: First rinse of glassware must go into the liquid waste container, not down the drain.

Part 6: Visualizations

Figure 1: Safe Handling Workflow

A logical flow for minimizing exposure during the standard experimental lifecycle.

SafeHandling Storage Cold Storage (4°C, Desiccated) Check PPE & Hood Verification Storage->Check Retrieve Check->Check Fail? Fix Airflow Weigh Weighing (Inside Hood) Check->Weigh Pass Dissolve Solubilization (Add Solvent to Solid) Weigh->Dissolve Transfer React Reaction (Inert Atm) Dissolve->React Process Waste Waste Disposal (Segregated) React->Waste Cleanup

Caption: Operational workflow emphasizing engineering controls (Hood) prior to open-vessel handling.

Figure 2: Spill Response Decision Matrix

Immediate actions to take upon accidental release.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionS 1. Wet Wipe (No Dust) 2. Scoop to Jar Solid->ActionS ActionL 1. Absorb/Dike 2. Bag Waste Liquid->ActionL Report Report to EHS & Dispose as HazWaste ActionS->Report ActionL->Report

Caption: Decision tree for spill remediation, prioritizing dust suppression for solids.

References

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  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (2025).[3] Compound Summary: Benzyl Alcohol Derivatives and Safety Data. National Library of Medicine. [Link](Cited for analogue safety data).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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